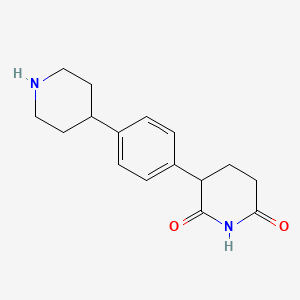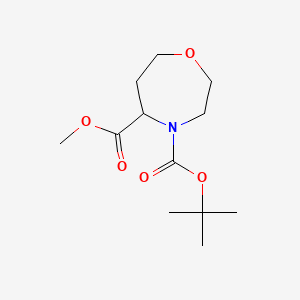
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. It is primarily used in laboratory research and development .
Preparation Methods
The synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl and methyl esters with appropriate oxazepane precursors under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Chemical Reactions Analysis
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate can be compared with other similar compounds, such as:
O4-tert-butyl O2-ethyl 1,4-oxazepane-2,4-dicarboxylate: This compound has a similar structure but differs in the substitution pattern on the oxazepane ring.
O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate: Another similar compound with different substituents on the oxazepane ring.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-O-tert-butyl 5-O-methyl 1,4-oxazepane-4,5-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-8-17-7-5-9(13)10(14)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
LKPQVLNSSBFIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)
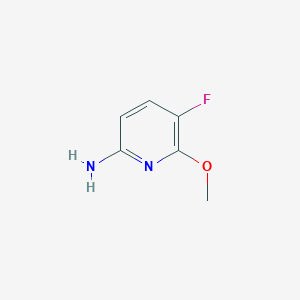
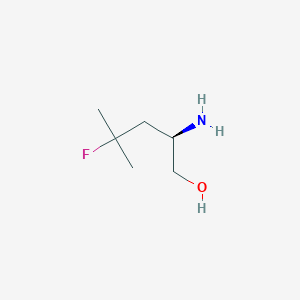
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
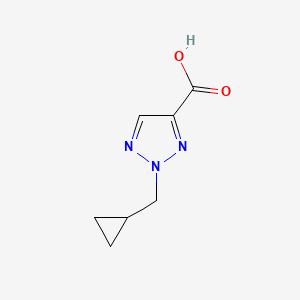
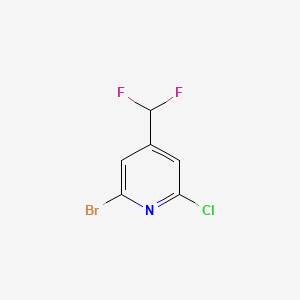
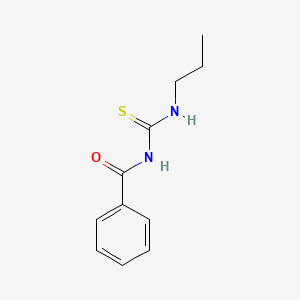
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
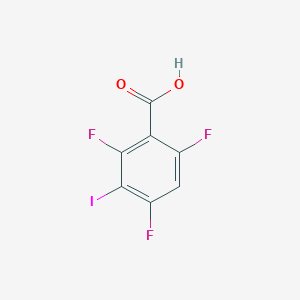
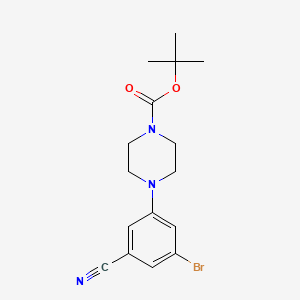
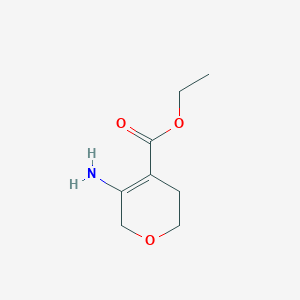
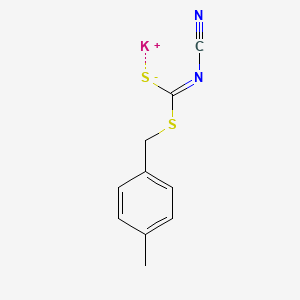
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
